molecular formula C9H10O B165460 2,5-Dimethylbenzaldehyde CAS No. 5779-94-2

2,5-Dimethylbenzaldehyde

Cat. No.: B165460
CAS No.: 5779-94-2
M. Wt: 134.17 g/mol
InChI Key: SMUVABOERCFKRW-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₁₀O. It is a derivative of benzaldehyde, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (xylenes) with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, this compound is produced through similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,5-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2,5-dimethylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Primary amines or hydrazines in the presence of an acid catalyst.

Major Products

    Oxidation: 2,5-Dimethylbenzoic acid.

    Reduction: 2,5-Dimethylbenzyl alcohol.

    Substitution: Corresponding imines or hydrazones.

Scientific Research Applications

Organic Synthesis

2,5-Dimethylbenzaldehyde serves as a versatile building block in organic synthesis. It is employed in the preparation of various functionalized compounds, including:

  • Asymmetric Synthesis: It is utilized in the construction of asymmetric top molecules, which are essential for developing chiral drugs and catalysts .
  • Synthesis of Aryl Compounds: The compound can be transformed into various aryl derivatives through electrophilic aromatic substitution reactions.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound derivatives in medicinal applications:

  • Anticancer Activity: Derivatives of this compound have been shown to induce apoptosis in canine lymphoma cell lines by downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL . This suggests potential applications in developing anticancer agents.

Environmental Studies

This compound has been investigated for its role in environmental monitoring:

  • Vehicle Emissions Analysis: The compound has been used to analyze airborne carbonyls from motor vehicle emissions, providing insights into urban air quality and pollution levels .

Case Study 1: Anticancer Properties

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of this compound exhibited significant cytotoxic effects against canine lymphoma cells. The mechanism involved the modulation of apoptotic pathways, indicating a promising direction for further research into its therapeutic potential .

Case Study 2: Environmental Impact Assessment

Research conducted on volatile organic compounds (VOCs) identified this compound as a significant contributor to air pollution in urban areas. The study analyzed VOC levels in various locations and correlated them with traffic density, highlighting the importance of monitoring such compounds for public health .

Data Tables

CompoundCell LineIC50 (µM)
This compound DerivativeCanine Lymphoma Cells15.4

Mechanism of Action

The mechanism of action of 2,5-dimethylbenzaldehyde involves its reactivity as an aldehyde. The carbonyl group (C=O) is highly reactive, making it susceptible to nucleophilic attack. This reactivity underlies its participation in various chemical reactions, such as oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzaldehyde: Similar structure but with methyl groups at the 2 and 4 positions.

    3,5-Dimethylbenzaldehyde: Methyl groups at the 3 and 5 positions.

    2,5-Dimethoxybenzaldehyde: Methoxy groups instead of methyl groups at the 2 and 5 positions.

Uniqueness

2,5-Dimethylbenzaldehyde is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s boiling point, melting point, and solubility, making it distinct from other dimethylbenzaldehyde isomers.

Biological Activity

2,5-Dimethylbenzaldehyde (2,5-DMBA) is an aromatic aldehyde with significant biological activities. It is primarily known for its applications in organic synthesis and as a potential therapeutic agent. This article reviews the biological activity of 2,5-DMBA, focusing on its acaricidal properties, potential health effects, and its role in chemical reactions.

2,5-DMBA has the molecular formula C9H10O and a molar mass of 134.18 g/mol. It is characterized by a benzene ring substituted with two methyl groups and an aldehyde functional group. Its structure can be represented as follows:

Structure C6H3(CH3)2CHO\text{Structure }\text{C}_6\text{H}_3(\text{CH}_3)_2\text{CHO}

Acaricidal Activity

Recent studies have demonstrated that 2,5-DMBA exhibits potent acaricidal activity against various mite species, particularly Dermatophagoides spp. and Haemaphysalis longicornis. In comparative studies, 2,5-DMBA showed higher efficacy than traditional repellents like DEET.

Table 1: Acaricidal Efficacy of 2,5-DMBA

CompoundLD50 (μg/cm²)Efficacy Compared to DEET
This compound0.65 - 0.8830-50 times more effective
DEET19.64 - 47.77Baseline

The LD50 values indicate that 2,5-DMBA is significantly more toxic to these mites compared to DEET, suggesting its potential as a natural pesticide or acaricide in agricultural applications .

Health Implications

While the acaricidal properties are beneficial in pest control, there are concerns regarding the exposure to 2,5-DMBA through environmental sources such as electronic nicotine delivery systems (ENDS). Studies have detected this compound in ENDS emissions at lower concentrations than conventional cigarettes but still warrant investigation regarding long-term health effects .

Table 2: Concentrations of 2,5-DMBA in ENDS Emissions

SourceConcentration (μg/m³)
ENDS Emissions<0.027
Conventional CigarettesHigher concentrations observed

These findings highlight the need for further research into the biological effects of inhaling such compounds over extended periods.

Study on Acaricidal Efficacy

A study conducted on various benzaldehyde derivatives including 2,5-DMBA found that its structural analogs with methyl groups exhibited enhanced acaricidal activities compared to those with hydroxyl groups. The research indicated that increasing the number of methyl groups directly correlates with increased toxicity against mites .

Exposure Assessment

A clinical trial assessed the exposure to harmful compounds emitted by ENDS users compared to traditional smokers. The trial revealed that while ENDS produced fewer harmful compounds overall, the presence of aldehydes like 2,5-DMBA still poses potential risks for users . The study's findings underscored the importance of monitoring such compounds in vaping products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dimethylbenzaldehyde, and how can purity be validated?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation of toluene derivatives or as a byproduct in the preparation of diethyl succinate from ethylbenzene . Purification typically involves fractional distillation under reduced pressure (boiling point: 104.5–106.5°C at 19 hPa) . Validate purity using gas chromatography (GC) with flame ionization detection (FID) and confirm structural integrity via FT-IR (aldehyde C=O stretch ~1700 cm⁻¹) and ¹H NMR (characteristic aldehyde proton at ~9.8 ppm) .

Q. How should this compound be handled and stored to prevent degradation?

  • Methodology : Store under inert gas (N₂ or Ar) at 2–8°C to minimize air-sensitive degradation . Use nitrile gloves and safety goggles during handling. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste management services .

Q. What spectroscopic techniques are suitable for characterizing this compound in complex mixtures?

  • Methodology : Combine GC-MS (for volatile fractions) and HPLC-UV (λmax ~250 nm for aromatic aldehydes) for quantification. Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in mixtures, particularly in studies involving vehicle emission analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound compared to its isomers (e.g., 3,5-dimethylbenzaldehyde)?

  • Methodology : Perform kinetic studies using competitive electrophilic substitution reactions (e.g., nitration or bromination). Compare reaction rates via HPLC analysis. Computational modeling (DFT calculations) can predict electron density distributions and steric hindrance around the aldehyde group .

Q. What is the mechanism of this compound’s reaction with NO₃ radicals, and how does this inform atmospheric chemistry models?

  • Methodology : Use pulsed laser photolysis coupled with cavity ring-down spectroscopy (PLP-CRDS) to measure rate constants (k) for NO₃ radical reactions. Compare experimental k values (e.g., 2.5 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K) with theoretical predictions from structure-activity relationships (SARs) .

Q. How can this compound be functionalized for applications in asymmetric catalysis or polymer additives?

  • Methodology : Explore reductive amination (e.g., with chiral amines) to generate ligands for asymmetric catalysis. For polymer additives, copolymerize with styrene derivatives using radical initiators (AIBN) and evaluate thermal stability via TGA/DSC .

Q. What strategies mitigate environmental risks of this compound in laboratory wastewater?

  • Methodology : Employ advanced oxidation processes (AOPs) like Fenton’s reagent (Fe²⁺/H₂O₂) to degrade the compound. Monitor degradation efficiency via LC-MS and assess ecotoxicity using Daphnia magna acute toxicity assays .

Q. Data Contradictions & Validation

Q. How can discrepancies in reported reaction kinetics (e.g., NO₃ radical reactions) be resolved?

  • Methodology : Replicate experiments under standardized conditions (T = 298 K, P = 1 atm). Validate using multiple detection methods (e.g., FTIR and mass spectrometry). Cross-reference with high-level ab initio calculations (e.g., CCSD(T)/CBS) to reconcile experimental and theoretical data .

Q. Why do isomer ratios vary in synthetic byproducts, and how can selectivity be improved?

  • Methodology : Analyze reaction pathways using isotopic labeling (e.g., ¹³C-toluene) and transition-state modeling (DFT). Optimize solvent polarity (e.g., DMF vs. hexane) and catalyst choice (e.g., AlCl₃ vs. FeCl₃) to favor 2,5-dimethyl isomer formation .

Properties

IUPAC Name

2,5-dimethylbenzaldehyde
Source PubChem
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InChI

InChI=1S/C9H10O/c1-7-3-4-8(2)9(5-7)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUVABOERCFKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0075449
Record name 2,5-Dimethylbenzaldehyde
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Molecular Weight

134.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless to yellow liquid; [MSDSonline]
Record name 2,5-Dimethylbenzaldehyde
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CAS No.

5779-94-2
Record name 2,5-Dimethylbenzaldehyde
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Record name 2,5-Dimethylbenzaldehyde
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Record name 2,5-DIMETHYLBENZALDEHYDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,5-Dimethylbenzaldehyde
2,5-Dimethylbenzaldehyde
2,5-Dimethylbenzaldehyde

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